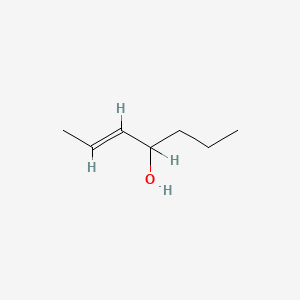

2-Hepten-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-hept-2-en-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-5-7(8)6-4-2/h3,5,7-8H,4,6H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODCYMXUZOEOQF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(/C=C/C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4798-59-8 | |

| Record name | 2-Hepten-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004798598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hepten-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Hepten-4-ol: Synthesis, Analytical Characterization, and a Review of Its Putative Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hepten-4-ol, a seven-carbon unsaturated alcohol. The document focuses on its chemical properties, synthesis, and analytical characterization. It also addresses the current understanding of its natural occurrence, which, based on available scientific literature, appears to be largely undocumented.

Chemical Identity and Properties

This compound is a chemical compound with the molecular formula C₇H₁₄O.[1] It exists as stereoisomers due to the presence of a double bond and a chiral center. The IUPAC name for one of its common isomers is (E)-hept-2-en-4-ol.[1] Key chemical and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 4798-59-8 | [1] |

| IUPAC Name | (E)-hept-2-en-4-ol | [1] |

| Synonyms | hept-2-en-4-ol | [1] |

Synthesis of this compound

While the natural occurrence of this compound is not well-established, several synthetic routes for its preparation have been reported in the chemical literature. These methods provide a reliable means of obtaining the compound for research and other applications.

2.1. Synthesis from Hept-2-yn-4-ol

A common strategy for the synthesis of unsaturated alcohols is the reduction of the corresponding alkyne. A multi-step synthesis starting from the Grignard reaction to form hept-2-yn-4-ol, which can then be selectively reduced to yield this compound.[2]

-

Step 1: Grignard Reaction. The synthesis can be initiated with the preparation of hept-2-yn-4-ol via a Grignard reaction.[2]

-

Step 2: Selective Reduction. The resulting alkynol is then subjected to a selective reduction of the triple bond to a double bond to yield this compound.[2]

2.2. Other Synthetic Approaches

Alternative synthetic pathways may involve the use of organometallic intermediates or the reduction of the corresponding ketone, 2-hepten-4-one.[3] One documented route involves the use of sodium borohydride for the reduction of the corresponding aldehyde to an alcohol, a method that can be adapted for ketone reduction.[3]

Analytical Characterization

The identification and characterization of this compound are typically achieved using standard analytical techniques in organic chemistry.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound. The mass spectrum of this compound shows characteristic fragmentation patterns that aid in its identification. The NIST Mass Spectrometry Data Center provides reference mass spectral data for this compound, with a top peak at m/z 71.[1]

Table 2: GC-MS Data for this compound

| Parameter | Value | Source |

| NIST Number | 113209 | [1] |

| Library | Main library | [1] |

| Total Peaks | 52 | [1] |

| m/z Top Peak | 71 | [1] |

| m/z 2nd Highest | 43 | [1] |

| m/z 3rd Highest | 41 | [1] |

Natural Occurrence: An Apparent Absence

Despite extensive searches of scientific databases and literature, there is a conspicuous lack of evidence for the natural occurrence of this compound in plants, fungi, fermented foods, or as a microbial metabolite. One source explicitly states that it is "not found in nature".[4]

This absence is noteworthy, particularly when compared to structurally similar compounds that are well-documented natural products. For instance, various isomers of heptenols and heptenals are known volatile compounds in plants and insects.

Structurally Related Natural Products: The Case of Rhynchophorol

A closely related and well-studied natural product is (E)-6-methyl-2-hepten-4-ol, also known as rhynchophorol.[5][6][7][8][9][10][11] This compound is a male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, a significant pest of palm trees.[9][12][13] The discovery and synthesis of rhynchophorol have been pivotal in developing pest management strategies for this weevil.

The biosynthesis and biological activity of rhynchophorol underscore that while this compound itself has not been identified from natural sources, the underlying biochemical pathways for producing similar C7 unsaturated alcohols exist in nature, particularly within insects.

Experimental Protocols: A Focus on Synthesis and Analysis

Given the lack of confirmed natural sources, detailed experimental protocols for the isolation of this compound from a natural matrix are not available. However, established methods for the synthesis and analysis of this compound can be described.

6.1. General Protocol for the Synthesis of this compound via Grignard Reaction and Reduction

The following is a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

6.2. Protocol for GC-MS Analysis of this compound

The following outlines a typical workflow for the analysis of a sample for the presence of this compound using GC-MS.

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

References

- 1. This compound | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OpenRiver - Research & Creative Achievement Day: Progress Towards the Synthesis of trans-4-Bromo-2-Heptene [openriver.winona.edu]

- 3. 2-Heptenol | 22104-77-4 | Benchchem [benchchem.com]

- 4. This compound, 4798-59-8 [thegoodscentscompany.com]

- 5. researchgate.net [researchgate.net]

- 6. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. revistafitotecniamexicana.org [revistafitotecniamexicana.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. repositorio.ufal.br [repositorio.ufal.br]

An In-depth Technical Guide to (E)-hept-2-en-4-ol: Physicochemical Properties, Experimental Protocols, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-hept-2-en-4-ol is a secondary allylic alcohol with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its toxicological profile, focusing on the metabolic pathways that lead to cellular damage. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Physicochemical Properties

The fundamental physical and chemical properties of (E)-hept-2-en-4-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| CAS Number | 4798-59-8 | [1] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | 152-154 °C | |

| Density | 0.8539 g/cm³ (at 0 °C) | |

| Refractive Index | 1.4362 | |

| pKa | 14.77 ± 0.20 (Predicted) | |

| LogP | 2.009 (Estimated) | |

| SMILES | CCCC(O)/C=C/C | [1] |

Experimental Protocols

Synthesis of (E)-hept-2-en-4-ol via Grignard Reaction

This protocol describes a general method for the synthesis of secondary allylic alcohols, adapted for the specific synthesis of (E)-hept-2-en-4-ol. The reaction involves the nucleophilic addition of an ethyl Grignard reagent to (E)-pent-2-enal.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

(E)-pent-2-enal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings with gentle stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.[2][3]

-

Reaction with (E)-pent-2-enal: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of (E)-pent-2-enal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and precipitate magnesium salts.

-

Extraction: Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Drying and Solvent Removal: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (E)-hept-2-en-4-ol.

Purification by Fractional Distillation

The crude product can be purified by fractional distillation under reduced pressure to obtain pure (E)-hept-2-en-4-ol.[4][5][6][7]

Procedure:

-

Set up a fractional distillation apparatus.

-

Place the crude (E)-hept-2-en-4-ol in the distillation flask.

-

Heat the flask gently and collect the fraction that distills at the expected boiling point range under the applied pressure.

Characterization

The purified product should be characterized by spectroscopic methods to confirm its identity and purity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis can be used to determine the purity of the compound and to confirm its molecular weight. The sample is injected into a gas chromatograph, and the separated components are analyzed by a mass spectrometer.[8][9]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule, such as the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretch, and a peak around 1650-1680 cm⁻¹ would correspond to the C=C stretch.[15][16]

Chemical Reactivity and Stability

(E)-hept-2-en-4-ol is an allylic alcohol, and its reactivity is dictated by the presence of the hydroxyl group and the adjacent carbon-carbon double bond.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone, (E)-hept-2-en-4-one, using common oxidizing agents.

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

-

Reactions of the Double Bond: The alkene functionality can undergo typical electrophilic addition reactions.

The stability of allylic alcohols can be influenced by the conjugated system formed by the double bond and the lone pair of electrons on the oxygen atom.

Toxicological Profile and Signaling Pathway

The toxicity of allylic alcohols, including (E)-hept-2-en-4-ol, is primarily due to their metabolic activation to highly reactive α,β-unsaturated aldehydes.

Metabolic Activation and Detoxification

In the liver, (E)-hept-2-en-4-ol is metabolized by alcohol dehydrogenase (ADH) to its corresponding α,β-unsaturated aldehyde, (E)-hept-2-en-4-al (a homolog of acrolein).[17][18][19] This reactive metabolite is a key mediator of toxicity. The primary detoxification pathway for this aldehyde is conjugation with glutathione (GSH), a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs).

Mechanism of Toxicity

When the rate of formation of the reactive aldehyde exceeds the capacity of the GSH detoxification pathway, cellular damage ensues. The aldehyde can react with nucleophilic groups in cellular macromolecules, including proteins and DNA, leading to their dysfunction.[20][21] This adduct formation, along with the depletion of the cellular antioxidant GSH, leads to a state of oxidative stress.[22][23][24] Oxidative stress, in turn, can trigger a cascade of downstream events, including endoplasmic reticulum (ER) stress, mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.[25][26][27][28]

Signaling Pathway of (E)-hept-2-en-4-ol Induced Cellular Toxicity

The following diagram illustrates the key events in the metabolic activation and subsequent cellular toxicity of (E)-hept-2-en-4-ol.

Caption: Metabolic activation and cellular toxicity pathway of (E)-hept-2-en-4-ol.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of (E)-hept-2-en-4-ol, along with practical experimental protocols for its synthesis and characterization. Furthermore, an in-depth analysis of its toxicological profile reveals a mechanism of toxicity common to allylic alcohols, involving metabolic activation to a reactive aldehyde, subsequent glutathione depletion, and induction of cellular stress pathways. This information is critical for the safe handling and informed application of (E)-hept-2-en-4-ol in research and development, particularly in the context of drug discovery where understanding potential metabolic liabilities is paramount. Further research is warranted to fully elucidate the specific spectroscopic characteristics of this compound and to explore its potential synthetic utility.

References

- 1. leah4sci.com [leah4sci.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. adichemistry.com [adichemistry.com]

- 4. Purification [chem.rochester.edu]

- 5. Fractional distillation - Wikipedia [en.wikipedia.org]

- 6. chembam.com [chembam.com]

- 7. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 8. GC-MS Analysis, Heavy Metals, Biological, and Toxicological Evaluation of Reseda muricata and Marrubium vulgare Methanol Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic chemistry - Elucidating an unknown compound using 1H- and 13C-NMR spectral data - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. spectrabase.com [spectrabase.com]

- 15. 2-Hepten-4-ol [webbook.nist.gov]

- 16. spectrabase.com [spectrabase.com]

- 17. Allyl alcohol - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Conversion of allyl alcohol into acrolein by rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acrolein cytotoxicity in hepatocytes involves endoplasmic reticulum stress, mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular Mechanisms of Acrolein Toxicity: Relevance to Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Acrolein cytotoxicity and glutathione depletion in n-3 fatty acid sensitive- and resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Acrolein-induced toxicity--defective mitochondrial function as a possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Decrease of reduced glutathione in isolated rat hepatocytes caused by acrolein, acrylonitrile, and the thermal degradation products of styrene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Acrolein induces a cellular stress response and triggers mitochondrial apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Mechanisms of acrolein induces toxicity in human umbilical vein endothelial cells: Oxidative stress, DNA damage response, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Acrolein-Induced Oxidative Stress and Cell Death Exhibiting Features of Apoptosis in the Yeast Saccharomyces cerevisiae Deficient in SOD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of 2-Hepten-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hepten-4-ol, a seven-carbon unsaturated alcohol, possesses two stereogenic centers: a chiral carbon at the C4 position and a carbon-carbon double bond between C2 and C3 capable of geometric isomerism. This results in the existence of four distinct stereoisomers: (2E, 4R)-2-Hepten-4-ol, (2E, 4S)-2-Hepten-4-ol, (2Z, 4R)-2-Hepten-4-ol, and (2Z, 4S)-2-Hepten-4-ol. Understanding the unique properties and synthesis of each stereoisomer is critical for applications in fields such as pharmacology and materials science, where stereochemistry often dictates biological activity and material properties. This guide provides a comprehensive overview of the stereoisomers of this compound, including their structural relationships, general synthetic strategies, and analytical methods for their separation and characterization. While specific experimental data for individual stereoisomers is limited in publicly available literature, this document outlines the fundamental principles and methodologies required for their study.

Introduction to the Stereoisomers of this compound

The molecular structure of this compound gives rise to its stereoisomerism. The molecule has the chemical formula C₇H₁₄O and a molecular weight of approximately 114.19 g/mol .[1][2] The presence of a chiral center at the fourth carbon atom (C4) and a double bond at the second carbon atom (C2) leads to the formation of four possible stereoisomers.

The relationships between these stereoisomers are as follows:

-

(2E, 4R)-2-Hepten-4-ol and (2E, 4S)-2-Hepten-4-ol are enantiomers.

-

(2Z, 4R)-2-Hepten-4-ol and (2Z, 4S)-2-Hepten-4-ol are enantiomers.

-

Any other pairing of the above isomers results in diastereomers (e.g., (2E, 4R) and (2Z, 4R) are diastereomers).

Enantiomers are non-superimposable mirror images of each other and typically have identical physical properties, except for their interaction with plane-polarized light (optical activity). Diastereomers, on the other hand, are stereoisomers that are not mirror images and have different physical properties, which allows for their separation by conventional chromatographic techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| Boiling Point | 152-154 °C |

| Density | 0.8539 g/cm³ (at 0 °C) |

| Refractive Index | 1.4362 |

Note: These values are for the general compound this compound and may not represent the specific properties of each individual stereoisomer.

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of this compound requires stereoselective methods that control both the geometry of the double bond and the configuration of the chiral center. General approaches include:

Enantioselective Synthesis of the Chiral Center

-

Asymmetric Reduction: The reduction of the corresponding ketone, 2-hepten-4-one, using chiral reducing agents or catalysts can produce an excess of one enantiomer. Common reagents include those derived from chiral boranes or transition metal complexes with chiral ligands.

-

Enzymatic Resolution: This method involves the use of enzymes, such as lipases, which can selectively react with one enantiomer in a racemic mixture of this compound, allowing for the separation of the unreacted enantiomer. For instance, a chemoenzymatic synthesis of a related compound, (4S, 2E)-6-methyl-2-hepten-4-ol, has been reported utilizing an enzymatic resolution step.

Diastereoselective Synthesis for Double Bond Geometry

The formation of the E or Z isomer of the double bond can be controlled through various synthetic routes:

-

Wittig Reaction and its Variants: The Horner-Wadsworth-Emmons reaction, for example, can be used to stereoselectively form either the E or Z double bond depending on the reaction conditions and the nature of the phosphonate ylide.

-

Reduction of Alkynes: The partial reduction of a corresponding alkyne, 2-heptyn-4-ol, can yield the cis or trans alkene. Lindlar's catalyst is commonly used for the syn-hydrogenation to the Z-alkene, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically yield the trans or E-alkene.

Experimental Protocol: A General Approach for Enantioselective Synthesis via Asymmetric Reduction

The following is a generalized protocol for the enantioselective reduction of 2-hepten-4-one. Note: This is a template and requires optimization for specific reagents and desired stereoisomers.

-

Preparation of the Chiral Reducing Agent: A chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst, is prepared in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reducing Agent: A borane source, such as borane-dimethyl sulfide complex (BMS), is slowly added to the catalyst solution at a controlled low temperature (e.g., -78 °C).

-

Substrate Addition: A solution of 2-hepten-4-one in the same anhydrous solvent is added dropwise to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, such as methanol, at low temperature.

-

Workup: The reaction mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined using chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC).

Separation and Analysis of Stereoisomers

Separation of Diastereomers

Diastereomers of this compound, such as (2E, 4R) and (2Z, 4R), have different physical properties and can be separated using standard laboratory techniques like:

-

Column Chromatography: Utilizing a silica gel or alumina stationary phase and an appropriate eluent system.

-

Gas Chromatography (GC): On a standard, non-chiral column, diastereomers will often have different retention times.

Separation of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common methods involve creating a chiral environment to differentiate between them:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to different retention times.

-

Chiral Gas Chromatography (GC): Similar to chiral HPLC, this method employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative, to resolve enantiomers.

-

Derivatization with a Chiral Reagent: The racemic mixture of this compound can be reacted with a chiral resolving agent to form a mixture of diastereomers. These diastereomers can then be separated by conventional chromatography, and the original enantiomers can be recovered by cleaving the resolving agent.

Experimental Protocol: General Chiral GC Method for Enantiomeric Separation

The following provides a general outline for separating the enantiomers of this compound using chiral GC. Note: Specific column selection and temperature programming will require optimization.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.

-

Chiral Capillary Column: A column with a chiral stationary phase, such as a cyclodextrin-based phase (e.g., β-DEX or γ-DEX), is installed.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at a constant flow rate.

-

Temperature Program: A suitable temperature program is developed. This typically involves an initial isothermal period, followed by a temperature ramp to a final temperature, and a final isothermal hold. An example program could be:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 180 °C at a rate of 5 °C/min.

-

Final hold: 180 °C for 5 minutes.

-

-

Injection: A small volume (e.g., 1 µL) of a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane) is injected in split or splitless mode.

-

Data Analysis: The retention times of the separated enantiomers are recorded, and the peak areas are used to determine the enantiomeric ratio and enantiomeric excess.

Spectroscopic Characterization

-

¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the vicinity of the stereogenic centers will differ between diastereomers. For example, the chemical shifts of the protons on C2, C3, C4, and C5 are expected to be different for the (2E, 4R) and (2Z, 4R) isomers. Enantiomers, however, will have identical NMR spectra in an achiral solvent. The use of chiral shift reagents can be employed to differentiate enantiomers in an NMR experiment.

Visualizations

Logical Relationships of Stereoisomers

Caption: Relationships between the stereoisomers of this compound.

General Workflow for Synthesis and Separation

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound present a rich area for stereochemical investigation. While this guide outlines the fundamental principles and general methodologies for their synthesis, separation, and characterization, it is important to note the current gap in publicly available, specific experimental data for each individual isomer. For researchers and professionals in drug development, the stereoselective synthesis and isolation of each stereoisomer are crucial first steps in evaluating their distinct biological activities. The protocols and workflows presented herein provide a solid foundation for designing and executing such studies, with the understanding that optimization of reaction conditions and analytical methods will be essential for success. Further research is needed to fully characterize the physicochemical and spectroscopic properties of each of the four stereoisomers of this compound.

References

Spectroscopic Data Interpretation for 2-Hepten-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hepten-4-ol, a secondary alcohol with the molecular formula C₇H₁₄O.[1][2][3] The interpretation of its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Proton Nuclear Magnetic Resonance (¹H NMR), and Infrared (IR) spectroscopy data is detailed below. This guide is intended to assist researchers in the identification and characterization of this and similar unsaturated alcohol compounds.

Mass Spectrometry (MS)

Data Presentation

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The nominal molecular weight of this compound is 114.19 g/mol .[3]

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [C₇H₁₄O]⁺ (Molecular Ion) |

| 99 | Moderate | [M - CH₃]⁺ |

| 81 | Moderate | [M - H₂O - CH₃]⁺ |

| 71 | High | [C₄H₇O]⁺ (Base Peak)[3] |

| 57 | Moderate | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [C₂H₃O]⁺[3] |

| 41 | High | [C₃H₅]⁺[3] |

Fragmentation Analysis

The fragmentation pattern of this compound is consistent with that of other unsaturated alcohols. The molecular ion peak at m/z 114 is expected to be of low intensity. Alpha-cleavage, a common fragmentation pathway for alcohols, involves the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this can result in the formation of a resonance-stabilized cation with m/z 71, which is observed as the base peak. Another significant fragmentation is the loss of a water molecule (dehydration), leading to a fragment at m/z 96, which can then undergo further fragmentation. The peak at m/z 43 is likely due to the propyl cation or an oxygen-containing fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR)

Data Presentation

The predicted ¹³C NMR spectrum of this compound shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | ~14.1 |

| C2 (=CH) | ~125.5 |

| C3 (=CH) | ~135.8 |

| C4 (CH-OH) | ~72.3 |

| C5 (CH₂) | ~38.9 |

| C6 (CH₂) | ~19.0 |

| C7 (CH₃) | ~13.8 |

Interpretation

The chemical shifts are influenced by the electronic environment of each carbon atom. The carbons of the double bond (C2 and C3) are deshielded and appear in the downfield region (125-136 ppm). The carbon atom bonded to the hydroxyl group (C4) is also significantly deshielded, appearing around 72.3 ppm. The aliphatic carbons (C1, C5, C6, and C7) appear in the upfield region of the spectrum.

Proton NMR (¹H NMR)

Data Presentation

The predicted ¹H NMR spectrum of this compound provides information on the different proton environments in the molecule.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H1 (CH₃) | ~0.9 | Triplet | ~7.4 |

| H2 (=CH) | ~5.4 | Doublet of quartets | ~15.4, 6.8 |

| H3 (=CH) | ~5.6 | Doublet of triplets | ~15.4, 6.5 |

| H4 (CH-OH) | ~4.1 | Quintet | ~6.5 |

| OH | ~1.5 - 4.0 | Broad Singlet | - |

| H5 (CH₂) | ~1.5 | Quartet | ~7.0 |

| H6 (CH₂) | ~1.4 | Sextet | ~7.4 |

| H7 (CH₃) | ~1.7 | Doublet | ~6.8 |

Interpretation

The protons attached to the double bond (H2 and H3) are in the vinylic region (5.4-5.6 ppm) and show complex splitting patterns due to coupling with each other and with neighboring protons. The proton on the carbon bearing the hydroxyl group (H4) is deshielded and appears around 4.1 ppm. The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The aliphatic protons show characteristic splitting patterns based on their neighboring protons.

Infrared (IR) Spectroscopy

Data Presentation

The IR spectrum of this compound displays characteristic absorption bands for an unsaturated alcohol.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~3020 | Medium | =C-H stretch (alkene) |

| ~2960, 2930, 2870 | Strong | C-H stretch (alkane) |

| ~1670 | Weak | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (secondary alcohol) |

| ~970 | Strong | =C-H bend (trans alkene) |

Interpretation

The broad, strong absorption around 3350 cm⁻¹ is characteristic of the O-H stretching vibration in an alcohol, indicating the presence of hydrogen bonding. The medium intensity peak around 3020 cm⁻¹ suggests the presence of C-H bonds on a double bond. The strong absorptions in the 2870-2960 cm⁻¹ range are due to the stretching of sp³ C-H bonds. A weak band around 1670 cm⁻¹ corresponds to the C=C stretching of the alkene. The strong absorption at approximately 1050 cm⁻¹ is indicative of the C-O stretching of a secondary alcohol. The strong band at ~970 cm⁻¹ is characteristic of the out-of-plane bending of a trans-substituted alkene.

Experimental Protocols

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-350.

-

Data Acquisition: Full scan mode.

-

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).

-

Number of Scans: 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-150 ppm).

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Infrared Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small drop of neat this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then recorded.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic data discussed.

Caption: Logical workflow for the structural elucidation of this compound.

References

The Unseen Reactivity: A Technical Guide to the Chemical Landscape of 2-Hepten-4-ol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug development, a thorough understanding of a molecule's chemical behavior is paramount. This technical guide delves into the chemical reactivity and stability of 2-Hepten-4-ol, a secondary allylic alcohol with the chemical formula C₇H₁₄O. While specific experimental data for this compound is limited, its structural features as a secondary allylic alcohol provide a strong foundation for predicting its chemical behavior. This document synthesizes available data for this compound and extrapolates from the well-documented reactivity of allylic alcohols to offer a comprehensive overview for researchers and professionals in the field.

Core Chemical Properties

This compound, also known as hept-2-en-4-ol, is a flammable liquid that is harmful if swallowed.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4798-59-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₄O | [1][5][6][7] |

| Molecular Weight | 114.19 g/mol | [1][6][7][8][9][10] |

Predicted Chemical Reactivity

As a secondary allylic alcohol, this compound is expected to exhibit a range of reactions characteristic of this functional group. The presence of a hydroxyl group on a carbon adjacent to a carbon-carbon double bond significantly influences its reactivity.[11]

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo several key reactions:

-

Substitution Reactions: The hydroxyl group can be substituted by halides through reactions with hydrogen halides (e.g., HCl, HBr).[11][12] This reaction typically proceeds through an Sₙ1 mechanism due to the formation of a stabilized allylic carbocation.[12]

-

Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids to form esters.

-

Ether Formation: Deprotonation of the hydroxyl group to form an alkoxide allows for the synthesis of allyl ethers via substitution reactions.[11]

Reactions Involving the Allylic System

The entire allylic system, comprising the double bond and the adjacent carbon-hydroxyl group, is a hub of reactivity.

-

Allylic Rearrangement: In the presence of acid, allylic alcohols can undergo rearrangement, where the double bond shifts and the hydroxyl group moves to a different carbon.

-

Oxidation: Oxidation of the secondary alcohol group in this compound would be expected to yield the corresponding α,β-unsaturated ketone, hept-2-en-4-one.

-

Dehydration: Acid-catalyzed dehydration of this compound would lead to the formation of conjugated dienes.[12] Secondary alcohols typically undergo dehydration at temperatures between 100-140°C.[12]

-

Isomerization: Allylic alcohols can isomerize to form ketones. For instance, the Grubbs reagent has been shown to catalyze the isomerization of allylic alcohols into ketones.[13]

Stability and Storage Considerations

The stability of this compound is intrinsically linked to its reactive nature as an allylic alcohol.

| Hazard Class | GHS Classification |

| Flammability | Flammable liquid and vapor (H226) |

| Acute Toxicity | Harmful if swallowed (H302) |

Source: ECHA C&L Inventory[1]

General storage guidelines for allylic alcohols recommend a cool, well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and acids.[14] Prolonged storage of allylic alcohols can lead to polymerization, forming a thick syrup.[15][16] It is crucial to store these compounds in tightly sealed containers to prevent contact with air.[14]

Experimental Protocols of Related Reactions

Mitsunobu Reaction of a Cyclic Allylic Alcohol

This protocol describes the inversion of a cyclic allylic alcohol, a reaction that could be adapted for this compound.

Materials:

-

Cyclic allylic alcohol

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Carboxylic acid (e.g., benzoic acid)

-

Anhydrous solvent (e.g., THF, benzene, CH₂Cl₂)

Procedure:

-

Dissolve the allylic alcohol and carboxylic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Add a solution of PPh₃ in the same solvent.

-

Slowly add a solution of DIAD or DEAD to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting ester by column chromatography.

-

If desired, hydrolyze the ester to the inverted alcohol using a reducing agent like lithium aluminum hydride (LAH).[17]

Visualizing Reactivity Pathways

To better understand the potential chemical transformations of this compound, the following diagrams illustrate key reaction pathways for allylic alcohols.

Caption: Sₙ1 Substitution Pathway of this compound.

Caption: Acid-Catalyzed Dehydration of this compound.

Caption: Oxidation of this compound to an α,β-Unsaturated Ketone.

Conclusion

While specific, quantitative data on the reactivity and stability of this compound is not extensively documented in publicly available literature, its classification as a secondary allylic alcohol provides a robust framework for predicting its chemical behavior. Researchers and drug development professionals should anticipate reactivity at both the hydroxyl group and the allylic system, including substitution, elimination, and oxidation reactions. Proper storage and handling are essential to mitigate the risks associated with its flammability and potential for polymerization. The experimental protocols and reaction pathways outlined in this guide serve as a valuable resource for designing synthetic routes and ensuring the safe and effective use of this compound and related allylic alcohols in research and development.

References

- 1. This compound | C7H14O | CID 5366235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4798-59-8|Hept-2-en-4-ol|BLD Pharm [bldpharm.com]

- 3. keyorganics.net [keyorganics.net]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. Hept-2-en-4-ol | CymitQuimica [cymitquimica.com]

- 6. This compound, (2E)-|74146-06-8|lookchem [lookchem.com]

- 7. molport.com [molport.com]

- 8. (4R)-Hept-2-en-4-ol | C7H14O | CID 71419772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E,4S)-hept-2-en-4-ol | C7H14O | CID 7004860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Z,4S)-hept-2-en-4-ol | C7H14O | CID 25021730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 15. Allyl Alcohol | C3H6O | CID 7858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lyondellbasell.com [lyondellbasell.com]

- 17. pubs.acs.org [pubs.acs.org]

Thermodynamic Properties of C7 Alcohols: A Technical Guide for Researchers

Introduction

C7 alcohols, encompassing both saturated (heptanols) and unsaturated (heptenols, heptadienols, etc.) isomers, are a class of organic compounds with significant relevance in various fields, including the development of pharmaceuticals, flavorings, and fragrances. A thorough understanding of their thermodynamic properties is crucial for process design, reaction engineering, and predicting their environmental fate and biological interactions. These properties, such as enthalpy of formation, heat capacity, and vapor pressure, govern the energy changes in chemical reactions and phase transitions, providing a foundation for assessing molecular stability and volatility.

This technical guide provides a summary of key thermodynamic data for C7 alcohols, with a focus on experimentally determined values. It is important to note that while data for saturated C7 alcohols are available, there is a noticeable scarcity of comprehensive experimental thermodynamic data for their unsaturated counterparts in publicly accessible literature. This guide, therefore, presents the well-documented properties of saturated C7 alcohols as a baseline and discusses the anticipated effects of unsaturation. Furthermore, it details the common experimental protocols employed to measure these fundamental properties.

Key Thermodynamic Properties of Saturated C7 Alcohols

The following tables summarize the available experimental data for several isomers of saturated C7 alcohols at standard conditions (298.15 K and 1 bar).

Table 1: Enthalpy of Formation and Vaporization of Saturated C7 Alcohols

| Compound | CAS Number | Formula | ΔfH°liquid (kJ/mol) | ΔfH°gas (kJ/mol) | ΔvapH° (kJ/mol) |

| 1-Heptanol | 111-70-6 | C₇H₁₆O | -416.30 ± 0.67[1] | -349.5 ± 0.7 | 66.81 ± 0.20[2] |

| 2-Heptanol | 543-49-7 | C₇H₁₆O | -416.9 ± 0.67[3] | -355.4 ± 2.1 | 61.5 ± 2.0[3] |

| 3-Heptanol | 589-82-2 | C₇H₁₆O | -416.80 ± 0.67[4] | -355.30 ± 2.10[4] | 61.5 (calculated) |

| 4-Heptanol | 589-55-9 | C₇H₁₆O | -416.30 ± 0.67[1] | -354.80 ± 2.10[1] | 62.40 ± 0.30[1] |

Table 2: Liquid Phase Heat Capacity of Saturated C7 Alcohols at 298.15 K

| Compound | CAS Number | Formula | Cp,liquid (J/mol·K) |

| 1-Heptanol | 111-70-6 | C₇H₁₆O | 270.8[5] |

| 2-Heptanol | 543-49-7 | C₇H₁₆O | N/A |

| 3-Heptanol | 589-82-2 | C₇H₁₆O | N/A |

| 4-Heptanol | 589-55-9 | C₇H₁₆O | 306.77[1] |

Influence of Unsaturation on Thermodynamic Properties

The introduction of one or more carbon-carbon double bonds into the alkyl chain of a C7 alcohol is expected to have a significant impact on its thermodynamic properties. While specific experimental data for C7 unsaturated alcohols are limited, the following trends can be anticipated based on fundamental chemical principles:

-

Enthalpy of Formation (ΔfH°) : The presence of a double bond generally leads to a less negative (or more positive) enthalpy of formation compared to the corresponding saturated analogue. This is because C=C double bonds are higher in energy (less stable) than two C-C single bonds. Consequently, more energy is required to form the unsaturated molecule from its constituent elements in their standard states.

-

Heat Capacity (Cp) : The heat capacity of unsaturated alcohols may be slightly lower than their saturated counterparts due to the restricted rotation around the C=C double bond, which reduces the number of accessible vibrational modes.

-

Enthalpy of Vaporization (ΔvapH°) : The effect on the enthalpy of vaporization is less straightforward. While the introduction of a double bond might slightly decrease the van der Waals forces due to a more rigid structure, it can also alter the molecule's polarity and its ability to form hydrogen bonds, which are the dominant intermolecular forces in alcohols.

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise calorimetric and physical measurement techniques. The following sections detail the methodologies for key experiments.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its standard enthalpy of combustion (ΔcH°).[6] This is achieved by applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.[6]

Methodology:

-

Sample Preparation: A precisely weighed sample of the C7 alcohol is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Pressurization and Ignition: The bomb is filled with high-pressure pure oxygen (typically around 30 atm) and sealed. The bomb is then submerged in a known mass of water in a calorimeter. The sample is ignited electrically.

-

Temperature Measurement: The complete combustion of the alcohol releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is measured with high precision using a platinum resistance thermometer or a similar device.

-

Calorimeter Calibration: The heat capacity of the calorimeter system (the "bomb constant") is determined by combusting a substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculation of Enthalpy of Combustion: The heat released by the combustion of the sample is calculated from the measured temperature change and the heat capacity of the calorimeter. This value is then used to determine the standard enthalpy of combustion per mole of the C7 alcohol.

-

Calculation of Enthalpy of Formation: Using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O), the standard enthalpy of formation of the C7 alcohol is calculated using the following relationship derived from Hess's Law:

ΔcH°(alcohol) = ΣΔfH°(products) - ΣΔfH°(reactants)

For the combustion of a C7 alcohol (C₇H₁₆O): C₇H₁₆O(l) + 10.5 O₂(g) → 7 CO₂(g) + 8 H₂O(l)

ΔfH°(C₇H₁₆O) = [7 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O)] - ΔcH°(C₇H₁₆O) (Note: The ΔfH° of O₂(g) is zero by definition).[6]

Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization (ΔvapH°) can be determined by measuring the vapor pressure of the liquid as a function of temperature. The relationship between these quantities is described by the Clausius-Clapeyron equation. A common and accurate method for measuring the vapor pressure of volatile organic compounds is the "Boiling-Point Method".[7]

Methodology:

-

Apparatus Setup: The C7 alcohol is placed in a flask connected to a vacuum pump and a pressure gauge (manometer). A condenser is placed above the flask to prevent the loss of vapor.

-

Pressure Adjustment: The system is evacuated to a specific pressure, which is then held constant by the vacuum pump.

-

Heating and Boiling Point Determination: The alcohol is heated, and the temperature at which it boils (i.e., when its vapor pressure equals the applied external pressure) is precisely measured.

-

Data Collection: This procedure is repeated at various applied pressures, resulting in a set of corresponding boiling point temperatures and pressures.

-

Calculation of Enthalpy of Vaporization: The Clausius-Clapeyron equation, in its integrated form, is:

ln(P) = - (ΔvapH° / R) * (1/T) + C

where:

-

P is the vapor pressure

-

T is the absolute temperature in Kelvin

-

R is the ideal gas constant (8.314 J/mol·K)

-

C is a constant

A plot of ln(P) versus 1/T yields a straight line with a slope of -ΔvapH°/R. From this slope, the standard enthalpy of vaporization can be accurately determined.

-

Heat Capacity Measurement

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, this is typically measured at constant pressure (Cp). Two common techniques are adiabatic calorimetry and Differential Scanning Calorimetry (DSC).

Methodology (Adiabatic Calorimetry):

-

Calorimeter Setup: A known mass of the C7 alcohol is placed in a sample cell within a calorimeter that is carefully insulated to prevent heat exchange with the surroundings (adiabatic conditions).

-

Heat Input: A precisely known quantity of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is measured.

-

Calculation of Heat Capacity: The heat capacity is calculated by dividing the amount of heat supplied by the measured temperature change.

-

Temperature Range: Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.[8][9]

Methodology (Differential Scanning Calorimetry - DSC):

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan at the same rate.

-

Procedure: A small, accurately weighed sample of the C7 alcohol is placed in an aluminum pan, and an empty pan serves as a reference. Both pans are heated at a constant rate.

-

Measurement: The instrument records the differential heat flow needed to maintain both the sample and the reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.[10]

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the enthalpy of vaporization of a C7 unsaturated alcohol using the boiling-point method.

References

- 1. chemeo.com [chemeo.com]

- 2. 1-Heptanol [webbook.nist.gov]

- 3. 2-Heptanol [webbook.nist.gov]

- 4. 3-Heptanol (CAS 589-82-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1-Heptanol [webbook.nist.gov]

- 6. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 7. Using the Vapor Pressure of Pure Volatile Organic Compounds to Predict the Enthalpy of Vaporization and Computing the Entropy of Vaporization [scirp.org]

- 8. [PDF] Heat Capacities and Derived Thermodynamic Functions of 1-Hexanol, 1-Heptanol, 1-Octanol, and 1-Decanol between 5 K and 390 K | Semantic Scholar [semanticscholar.org]

- 9. dspace.library.uu.nl [dspace.library.uu.nl]

- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

Quantum Chemical Calculations for Allylic Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylic alcohols are pivotal structural motifs in a vast array of biologically active molecules and are key intermediates in organic synthesis.[1] Their unique electronic and conformational properties, arising from the interplay between the hydroxyl group and the adjacent carbon-carbon double bond, dictate their reactivity and biological function. Understanding these properties at a molecular level is crucial for the rational design of novel therapeutics and efficient synthetic methodologies. Quantum chemical (QC) calculations have emerged as an indispensable tool in this endeavor, providing detailed insights into reaction mechanisms, conformational preferences, and electronic structures that are often inaccessible through experimental means alone.[2][3][4] This guide provides an in-depth overview of the application of quantum chemical calculations to the study of allylic alcohols, with a focus on methodologies relevant to drug development and synthetic chemistry.

I. Conformational Analysis of Allylic Alcohols: The Role of Allylic Strain

The conformational landscape of allylic alcohols is primarily governed by a phenomenon known as allylic strain, or A1,3 strain, which arises from steric interactions between substituents on the sp2 carbon and the sp3 carbon of the allyl system.[5][6] These non-bonding interactions significantly influence the relative stability of different conformers and, consequently, the stereochemical outcome of reactions.[6][7][8]

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for quantifying the energetic differences between various conformers of allylic alcohols.[9][10] By performing geometry optimizations and frequency calculations, researchers can determine the relative energies of staggered and eclipsed conformations, providing a quantitative measure of allylic strain.

Table 1: Calculated Relative Energies of Allylic Alcohol Conformers

| Allylic Alcohol | Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| Allyl Alcohol | Skew | MP2 | 6-31G(d) | 0.00 | [11] |

| Allyl Alcohol | Cis | MP2 | 6-31G(d) | 0.49 | [11] |

| (Z)-3-penten-2-ol | syn, exo | B3LYP | 6-31G | 0.00 | [12] |

| (Z)-3-penten-2-ol | syn, endo | B3LYP | 6-31G | 1.23 | [12] |

| 3-methyl-3-buten-2-ol | anti | B3LYP | 6-31G | 0.00 | [12] |

| 3-methyl-3-buten-2-ol | syn | B3LYP | 6-31G | 0.54 | [12] |

Note: Relative energies are with respect to the most stable conformer.

II. Elucidating Reaction Mechanisms with Quantum Chemistry

QC calculations are instrumental in elucidating the detailed mechanisms of reactions involving allylic alcohols. By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and the corresponding activation and reaction energies. This information is critical for understanding reaction kinetics, selectivity, and for the design of more efficient catalysts.[13]

A. Sharpless Asymmetric Epoxidation

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, allowing for the enantioselective conversion of allylic alcohols to epoxy alcohols.[14][15] DFT calculations have been extensively employed to unravel the mechanism of this reaction, providing insights into the structure of the active titanium-tartrate catalyst and the origin of enantioselectivity.[16][17]

Table 2: Calculated Activation and Reaction Energies for the Sharpless Epoxidation of Allyl Alcohol

| Reaction Step | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |

| Oxygen Transfer (TS1) | B3LYP | 6-31G(d,p)/SDD(Ti) | 22.3 | -35.1 | [2] |

| Oxygen Transfer (TS2) | B3LYP | 6-31G(d,p)/SDD(Ti) | 24.4 | -35.1 | [2] |

| Oxygen Transfer (TS1) | DLPNO-CCSD(T) | def2-TZVP | 21.2 | -40.5 | [2] |

| Oxygen Transfer (TS2) | DLPNO-CCSD(T) | def2-TZVP | 22.6 | -40.5 | [2] |

| Uncatalyzed Reaction | B3LYP | 6-31G(d,p) | 38.1 | -45.7 | [2] |

TS1 and TS2 represent different orientations of the substrate leading to opposite enantiomers.

B. Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination is a powerful method for the formation of C-N bonds.[18][19] DFT calculations have shed light on the mechanism, including the nature of the active palladium catalyst, the role of ligands, and the factors controlling regioselectivity and stereoselectivity.[20][21][22]

Table 3: Calculated Relative Free Energies for the Pd-Catalyzed Amination of Allyl Alcohol

| Species | Computational Method | Basis Set | Relative Free Energy (kcal/mol) | Reference |

| Reactants | B3LYP | Def2-SVP | 0.0 | [23] |

| π-allyl-Pd Intermediate | B3LYP | Def2-SVP | -2.3 | [23] |

| Oxidative Addition TS | B3LYP | Def2-SVP | 17.1 | [23] |

| Product Complex | B3LYP | Def2-SVP | -15.4 | [23] |

Energies are relative to the separated reactants.

C. Oxidation of Allylic Alcohols

The selective oxidation of allylic alcohols to α,β-unsaturated aldehydes or carboxylic acids is a fundamental transformation in organic synthesis.[21][24] Quantum chemical calculations have been used to investigate the mechanisms of various oxidation protocols, including those employing chromium-based reagents and transition metal catalysts.[17][23][25] These studies help in understanding the factors that control selectivity and in developing milder and more environmentally benign oxidation methods.

Table 4: Calculated Activation Barriers for Allylic Alcohol Oxidation

| Reaction | Oxidant | Computational Method | Basis Set | Activation Barrier (kcal/mol) | Reference |

| Allyl Alcohol -> Acrolein | CrO3 | B3LYP | 6-31G* | 15.2 | [25] |

| Cinnamyl Alcohol -> Cinnamaldehyde | Jones Reagent | DFT (generic) | - | ~10-15 (estimated) | [25] |

| Geraniol -> Geranial | Jones Reagent | DFT (generic) | - | ~10-15 (estimated) | [25] |

III. Methodologies

A. Computational Methods

A typical workflow for the quantum chemical investigation of allylic alcohol reactivity involves several key steps:

-

Conformational Search: For flexible molecules like allylic alcohols, a thorough conformational search is essential to identify the lowest energy conformers. This is often performed using molecular mechanics methods.

-

Geometry Optimization: The geometries of all stationary points (reactants, intermediates, transition states, and products) are optimized using an appropriate level of theory, typically DFT with a functional like B3LYP and a basis set such as 6-31G*.

-

Frequency Calculation: Vibrational frequency calculations are performed to characterize the nature of the optimized geometries. Minima on the PES have all real frequencies, while transition states have exactly one imaginary frequency.

-

Transition State Search: Locating transition states is a critical step in mapping the reaction pathway. Methods like Quadratic Synchronous Transit (QST2/3) or the Berny algorithm are commonly used.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state connects the desired reactants and products.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the DFT-optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a larger basis set.

B. Experimental Protocols

Computational predictions should ideally be validated by experimental data. Key experimental techniques used in conjunction with QC calculations for studying allylic alcohols include:

1. Synthesis of Allylic Alcohols:

-

General Procedure for the Synthesis of Substituted Allylic Alcohols: A common method involves the reaction of an α,β-unsaturated aldehyde or ketone with an organometallic reagent (e.g., Grignard or organolithium reagent) followed by aqueous workup. The reaction is typically carried out in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at low temperatures (-78 °C to 0 °C). The product is then purified by column chromatography.

2. Sharpless Asymmetric Epoxidation: [12][17][23]

-

Typical Procedure: To a solution of titanium(IV) isopropoxide and L-(+)-diethyl tartrate in anhydrous dichloromethane at -20 °C is added a solution of tert-butyl hydroperoxide in toluene. The allylic alcohol is then added, and the reaction mixture is stirred at -20 °C until the reaction is complete (monitored by TLC). The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. The enantiomeric excess is determined by chiral HPLC or GC analysis.

3. Palladium-Catalyzed Allylic Amination: [16][18]

-

General Protocol: A mixture of the allylic alcohol, the amine, a palladium catalyst (e.g., Pd2(dba)3), and a phosphine ligand (e.g., Xantphos) in an appropriate solvent (e.g., toluene or dioxane) is stirred at a specified temperature (ranging from room temperature to elevated temperatures) under an inert atmosphere. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is worked up, and the product is purified by column chromatography.

4. Oxidation of Allylic Alcohols: [17][23][25]

-

Jones Oxidation: To a solution of the allylic alcohol in acetone at 0 °C is added Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until the orange color persists. The reaction is quenched with isopropanol, and the mixture is filtered. The filtrate is extracted with an organic solvent, and the product is purified by distillation or chromatography.

IV. Applications in Drug Development

Quantum chemical calculations on allylic alcohols have significant implications for drug development:

-

Pharmacophore Modeling: By understanding the preferred conformations of allylic alcohol-containing ligands, more accurate pharmacophore models can be developed for virtual screening and lead optimization.[19]

-

Metabolism Prediction: QC calculations can help predict the metabolic fate of drug candidates containing allylic alcohol moieties by modeling the energetics of potential oxidation or conjugation reactions catalyzed by metabolic enzymes.

-

Rational Drug Design: Insights from QC studies on reaction mechanisms can guide the design of novel enzyme inhibitors or prodrugs that leverage the unique reactivity of the allylic alcohol functional group.

V. Conclusion

Quantum chemical calculations provide a powerful and versatile toolkit for investigating the structure, reactivity, and properties of allylic alcohols. From elucidating complex reaction mechanisms to predicting conformational preferences, these computational methods offer invaluable insights for researchers in both academia and the pharmaceutical industry. The synergy between QC calculations and experimental studies will continue to drive innovation in the design of new synthetic methods and the development of novel therapeutic agents. As computational resources and methodologies continue to advance, the role of quantum chemistry in the study of allylic alcohols and other important functional groups is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. A convenient Two-Step Procedure for the Synthesis of Substituted Allylic Amines from Allylic Alcohols [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]

- 5. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. researchgate.net [researchgate.net]

- 7. An open source computational workflow for the discovery of autocatalytic networks in abiotic reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Allylic alcohol synthesis by Ni-catalyzed direct and selective coupling of alkynes and methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grnjournal.us [grnjournal.us]

- 10. researchgate.net [researchgate.net]

- 11. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Refubium - Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids [refubium.fu-berlin.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions [mdpi.com]

- 17. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]

- 22. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 23. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

A Comprehensive Technical Review of Heptenol Isomers for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, physicochemical properties, and biological activities of heptenol isomers (C₇H₁₆O), this guide provides a critical resource for scientists in organic chemistry, pharmacology, and drug discovery. Complete with detailed experimental protocols, comparative data tables, and visualizations of key chemical and biological pathways, this document serves as a foundational reference for the study and application of these versatile seven-carbon alcohols.

Introduction to Heptenol Isomers

Heptenol, with the general formula C₇H₁₆O, encompasses a diverse array of structural isomers, including primary, secondary, and tertiary alcohols. These isomers share the same molecular weight but exhibit distinct physical, chemical, and biological properties due to variations in their carbon skeleton and the position of the hydroxyl group. The structural diversity of heptenol isomers, from the linear 1-heptanol to highly branched tertiary alcohols like 3-ethyl-3-pentanol, gives rise to a wide range of applications, from fragrances and solvents to potential therapeutic agents. Understanding the unique characteristics of each isomer is paramount for their effective utilization in research and development.

Physicochemical Properties of Heptenol Isomers

The physical properties of heptenol isomers are significantly influenced by their molecular structure. Branching of the carbon chain and the position of the hydroxyl group affect intermolecular forces, particularly hydrogen bonding and van der Waals interactions, leading to variations in boiling point, melting point, density, and refractive index.

Table 1: Physical Properties of Straight-Chain Heptenol Isomers

| Isomer | IUPAC Name | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| 1-Heptanol | Heptan-1-ol | 111-70-6 | 175.8[1] | -34.6[1] | 0.822[1] | 1.424[1] |

| 2-Heptanol | Heptan-2-ol | 543-49-7 | 159-161 | -33 | 0.817 | 1.421 |

| 3-Heptanol | Heptan-3-ol | 589-82-2 | 156-158 | -70 | 0.821 | 1.421[2] |

| 4-Heptanol | Heptan-4-ol | 589-55-9 | 155-157 | -41.5 | 0.819 | 1.422 |

Table 2: Physical Properties of Selected Branched-Chain Heptenol Isomers

| Isomer Class | IUPAC Name | CAS Number | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (nD at 20°C) |

| Methylhexanols | 2-Methyl-1-hexanol | 624-22-6 | 166-168 | 0.825 | 1.426 |

| 2-Methyl-2-hexanol | 625-23-0 | 141-142 | 0.812 | 1.417 | |

| 3-Methyl-3-hexanol | 597-90-6 | 142.5 | 0.835 | 1.429 | |

| Dimethylpentanols | 2,4-Dimethyl-3-pentanol | 600-36-2 | 152-154 | 0.827 | 1.423 |

| 2,2-Dimethyl-3-pentanol | 3970-62-5 | 150-151 | 0.829 | 1.425 | |

| Ethylpentanols | 2-Ethyl-1-pentanol | 27539-33-9 | 164-166 | 0.828 | 1.428 |

| 3-Ethyl-3-pentanol | 597-49-9 | 140–142[3] | 0.82[3] | 1.429 | |

| Trimethylbutanols | 2,3,3-Trimethyl-2-butanol | 20599-43-1 | 138-140 | 0.834 | 1.432 |

Spectroscopic Data of Heptenol Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for the structural elucidation and differentiation of heptenol isomers.

¹H NMR Spectroscopy

The proton NMR spectra of heptenol isomers are characterized by signals corresponding to the hydroxyl proton (typically a broad singlet), protons on the carbon bearing the hydroxyl group (carbinol protons), and protons of the alkyl chain. The chemical shift and splitting pattern of the carbinol proton are indicative of the alcohol type (primary, secondary, or tertiary).

¹³C NMR Spectroscopy

The carbon NMR spectra provide information on the number of unique carbon environments in the molecule. The chemical shift of the carbon atom attached to the hydroxyl group is particularly diagnostic, appearing further downfield compared to other sp³ hybridized carbons.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a heptenol isomer is a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration appears in the 1000-1260 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of heptenol isomers often results in a weak or absent molecular ion peak. Characteristic fragmentation patterns include the loss of water (M-18) and alpha-cleavage, which can help determine the position of the hydroxyl group and the branching of the alkyl chain.

Experimental Protocols

Synthesis of Heptenol Isomers

A general and versatile method for the synthesis of primary, secondary, and tertiary heptenol isomers is the Grignard reaction. This involves the reaction of a suitable Grignard reagent (R-MgX) with a carbonyl compound.

General Workflow for Grignard Synthesis of Heptenol Isomers

Caption: General workflow for the synthesis of heptenol isomers via the Grignard reaction.

Protocol 1: Synthesis of a Primary Heptenol (e.g., 2-Methyl-1-hexanol)

This protocol describes the synthesis of 2-methyl-1-hexanol from 1-bromo-2-methylpentane and formaldehyde.

-

Materials: 1-bromo-2-methylpentane, magnesium turnings, iodine crystal, anhydrous diethyl ether, formaldehyde (or paraformaldehyde), saturated aqueous ammonium chloride solution.

-

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromo-2-methylpentane in anhydrous diethyl ether to initiate the reaction. Once the reaction begins, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

-

Reaction with Formaldehyde: Cool the Grignard solution in an ice bath. Slowly introduce gaseous formaldehyde or a suspension of paraformaldehyde in anhydrous diethyl ether.

-

Work-up: After the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the ethereal layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the resulting crude alcohol by fractional distillation.

-